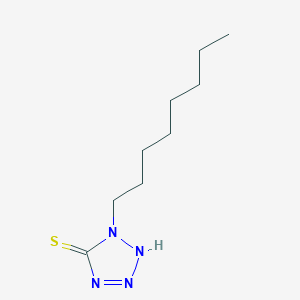

1-octyl-5-mercapto-1H-tetrazole

Description

1-Octyl-5-mercapto-1H-tetrazole is a tetrazole derivative characterized by an octyl chain at the 1-position and a mercapto (-SH) group at the 5-position. Tetrazoles are five-membered heterocyclic compounds with four nitrogen atoms and one carbon atom. The mercapto group enhances reactivity, enabling participation in metal coordination, alkylation, and redox reactions .

Properties

CAS No. |

70253-99-5 |

|---|---|

Molecular Formula |

C9H18N4S |

Molecular Weight |

214.33 g/mol |

IUPAC Name |

1-octyl-2H-tetrazole-5-thione |

InChI |

InChI=1S/C9H18N4S/c1-2-3-4-5-6-7-8-13-9(14)10-11-12-13/h2-8H2,1H3,(H,10,12,14) |

InChI Key |

MQSDEYQNRWICCX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN1C(=S)N=NN1 |

Canonical SMILES |

CCCCCCCCN1C(=S)N=NN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural differences among similar tetrazoles lie in their substituents:

- 1-Octyl-5-mercapto-1H-tetrazole : Octyl (C8H17) and mercapto (-SH) groups.

- 5-Mercapto-1-methyltetrazole (CAS 13183-79-4) : Methyl (CH3) and mercapto groups .

- 5-(Methylthio)-1H-tetrazole (CAS 29515-99-9) : Methylthio (-SCH3) instead of mercapto .

- 1-Phenyl-5-mercapto-1H-tetrazole (NSC 24018) : Phenyl (C6H5) and mercapto groups .

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 1-Octyl-5-mercapto-1H-tetrazole | C9H17N4S | 213.32 | Not reported | Octyl, Mercapto |

| 5-Mercapto-1-methyltetrazole | C2H4N4S | 116.14 | 125–128 | Methyl, Mercapto |

| 5-(Methylthio)-1H-tetrazole | C2H4N4S | 116.14 | 149–152 | Methylthio |

| 1-Phenyl-5-mercapto-1H-tetrazole | C7H6N4S | 178.22 | Not reported | Phenyl, Mercapto |

Physical Properties

- Melting Points : The methylthio derivative (149–152°C) has a higher melting point than the methyl-mercapto analog (125–128°C), reflecting stronger intermolecular forces (e.g., dipole-dipole interactions) in the former . The octyl derivative’s melting point is unreported but expected to be lower due to increased hydrophobicity.

- Solubility : The octyl chain enhances solubility in organic solvents, whereas smaller analogs (e.g., 5-mercapto-1-methyltetrazole) are more water-soluble.

Key Research Findings

- Antioxidant Activity : Substituents significantly influence radical scavenging. For example, 1,5-disubstituted tetrazoles with aromatic groups show higher activity than alkyl derivatives (). The octyl chain’s effect remains unexplored but warrants study.

- Pharmaceutical Applications : 5-(Methylthio)-1H-tetrazole derivatives are used in drug analysis (). The octyl analog’s applications may extend to lipophilic prodrugs.

- Synthetic Utility : Mercapto-tetrazoles serve as intermediates in heterocyclic chemistry. For instance, 5-mercapto-1-methyltetrazole is a precursor to ethyl 2-[(1-methyltetrazol-5-yl)thio]acetate ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.